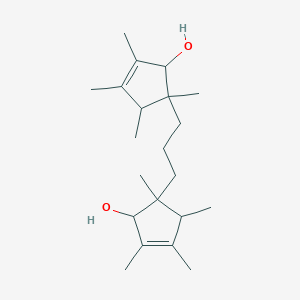![molecular formula C8H11NO4S B14321381 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 106520-77-8](/img/structure/B14321381.png)
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core and a 3-(methylsulfanyl)propanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.
Introduction of the 3-(Methylsulfanyl)propanoyl Group: This step involves the acylation of the pyrrolidine-2,5-dione core with 3-(methylsulfanyl)propanoic acid or its derivatives, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione core
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Material Science: It is explored for its potential in creating novel materials with specific electronic or mechanical properties.
作用机制
The mechanism by which 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione exerts its effects involves:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, often through covalent bonding or non-covalent interactions.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a dione.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A compound with a similar pyrrolidine core but different functional groups.
Uniqueness
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine-2,5-dione core and a 3-(methylsulfanyl)propanoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
属性
CAS 编号 |
106520-77-8 |
|---|---|
分子式 |
C8H11NO4S |
分子量 |
217.24 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-methylsulfanylpropanoate |
InChI |
InChI=1S/C8H11NO4S/c1-14-5-4-8(12)13-9-6(10)2-3-7(9)11/h2-5H2,1H3 |
InChI 键 |
JBXCJXIGIRTHQP-UHFFFAOYSA-N |
规范 SMILES |
CSCCC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


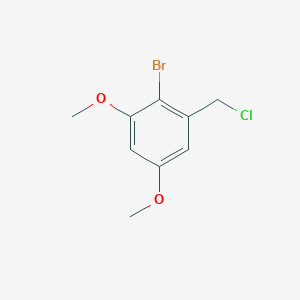
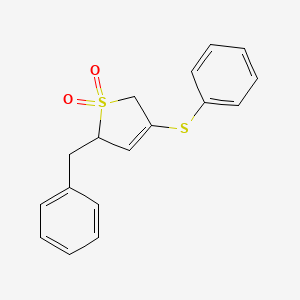
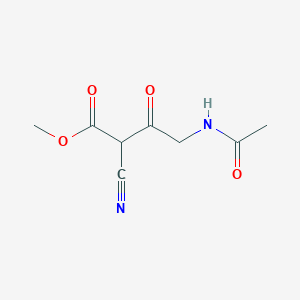
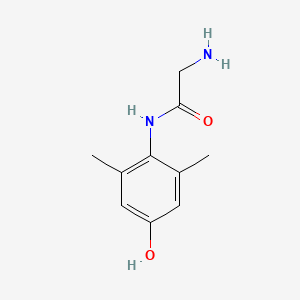
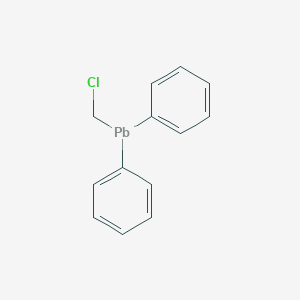
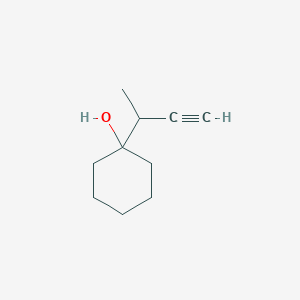
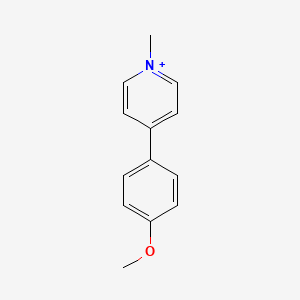
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)

![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)
